1-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine
Description
This compound features a pyrrolidine ring connected via a sulfonyl group to a benzene ring substituted with a methyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position. Its molecular formula is C17H24BNO4S (calculated from structural analogs in ). The sulfonyl group enhances electron-withdrawing properties, stabilizing the boron center for applications in Suzuki-Miyaura cross-coupling reactions (see ). Pyrrolidine derivatives are widely used in medicinal chemistry and catalysis due to their conformational flexibility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-13-12-14(24(20,21)19-10-6-7-11-19)8-9-15(13)18-22-16(2,3)17(4,5)23-18/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHNCTFHRDKVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a synthetic organic molecule with potential biological applications. Its structure includes a pyrrolidine ring and a sulfonyl group attached to a substituted benzene. This article reviews its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C14H19BN2O2
- Molecular Weight : 258.12 g/mol
- CAS Number : 1227911-51-4
- Structural Features : The compound features a dioxaborolane moiety which is known for its role in drug design and development.
Inhibitory Effects on Enzymes
Recent studies have focused on the compound's inhibitory effects on various enzymes. Notably, it has been evaluated for its activity against cholinesterases, which are critical in neurotransmission.
| Enzyme | IC50 Value (μM) | Comparison |
|---|---|---|
| Acetylcholinesterase (AChE) | 157.31 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 46.42 | Comparable to physostigmine |
The compound demonstrated selective inhibition towards butyrylcholinesterase over acetylcholinesterase, indicating potential for treating conditions like Alzheimer's disease where BChE activity is often elevated .
Anticancer Activity
Research has suggested that compounds with similar structural motifs may possess anticancer properties. The dioxaborolane group is particularly noted for its ability to interact with biological targets involved in cancer progression.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases that are dysregulated in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Limited data available; however, compounds with similar structures often exhibit good oral bioavailability.
- Metabolism : Likely undergoes hepatic metabolism; further studies are needed to elucidate the metabolic pathways.
- Toxicity : Preliminary assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary.
Comparison with Similar Compounds
1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- Structure : Replaces the sulfonyl group with a benzyl linkage and substitutes chlorine at the 3-position of the benzene ring.
- Molecular Formula: C17H25BClNO2.
- Key Differences: Substituent: Chlorine (electron-withdrawing) vs. methyl (electron-donating) alters electronic properties.
- Applications : Suitable for alkyl-alkyl couplings due to reduced steric hindrance.
1-[[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]-pyrrolidine
- Structure : Methyl group at the 2-position instead of 3 on the benzene ring.
- Molecular Formula: C17H26BNO4S.
- Electronic Effects: Similar electron-withdrawing sulfonyl group but altered spatial arrangement.
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (A835839)
- Structure : Lacks the methyl group on the benzene ring.
- Molecular Formula: C16H24BNO4S.
- Stability: Increased susceptibility to protodeboronation due to fewer electron-donating substituents.
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine
- Structure : Benzyl linkage instead of sulfonyl.
- Molecular Formula: C17H26BNO2 (estimated from ).
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : Sulfonyl groups enhance boron reactivity in cross-coupling by stabilizing the transition state. Methyl or chloro substituents modulate this effect through steric and electronic interactions.
- Stability : Methyl groups improve protodeboronation resistance compared to unsubstituted analogs (e.g., A835839).
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